

Ethyl Chloroacetimidate: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

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Compound of Interest

Compound Name:	<i>Ethyl chloroacetimidate</i>
CAS No.:	37622-36-9
Cat. No.:	B1193979

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloroacetimidate, typically handled as its more stable hydrochloride salt, is a highly reactive and versatile bifunctional reagent.[1] Possessing both a reactive imidate group and a chloro-substituent, it serves as a crucial building block in synthetic organic chemistry. Its primary value lies in its ability to act as a precursor for a wide range of nitrogen-containing heterocycles, many of which form the core scaffolds of pharmaceutically active compounds.[2] [3] The principal route to this compound is the classic Pinner reaction, an acid-catalyzed addition of an alcohol to a nitrile.[4] This guide provides an in-depth exploration of the synthesis, mechanism, properties, and key applications of **ethyl chloroacetimidate**, offering field-proven insights for its effective utilization in research and development.

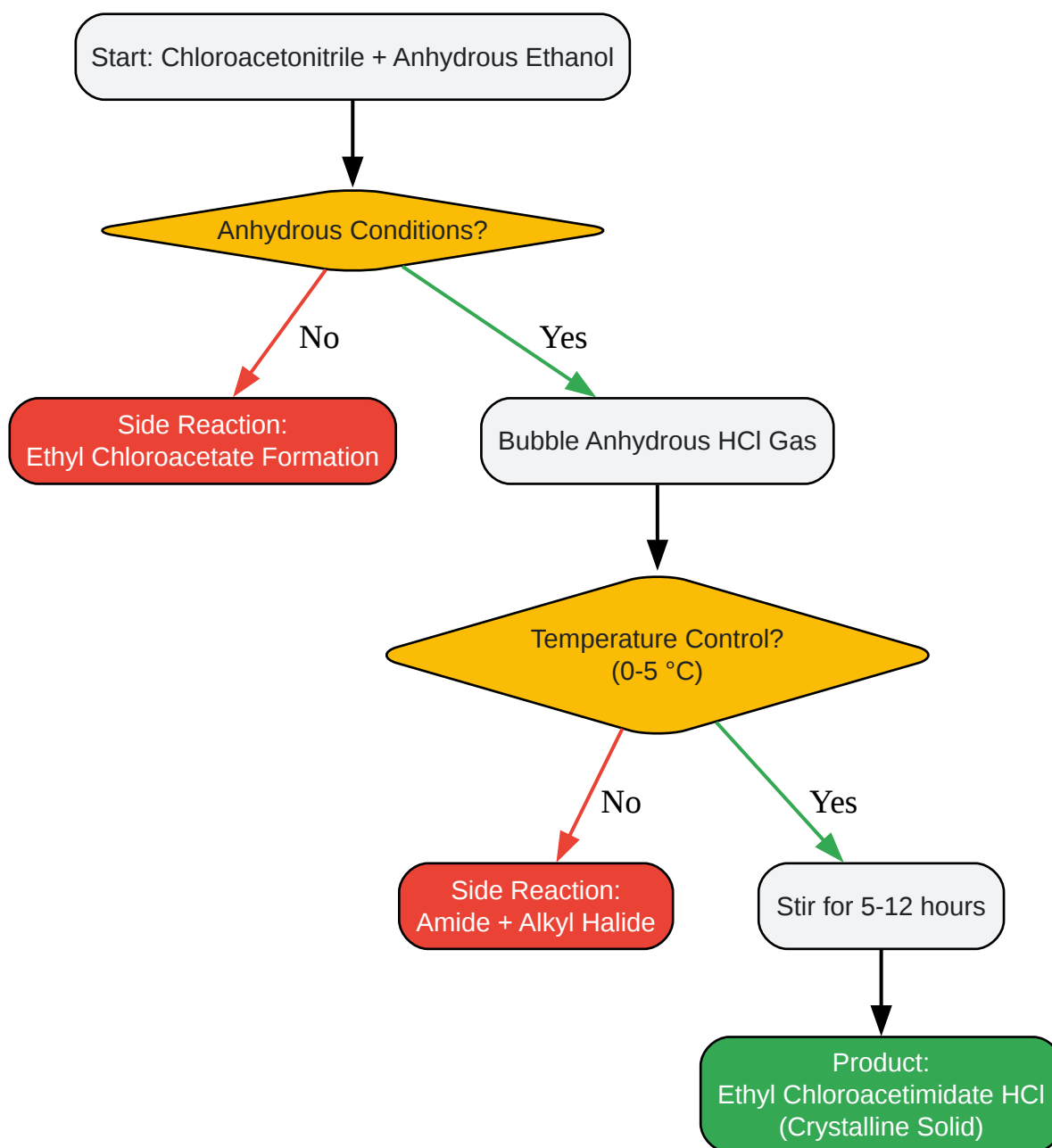
I. Synthesis via the Pinner Reaction

The most reliable and widely used method for synthesizing **ethyl chloroacetimidate** is the Pinner reaction, first described by Adolf Pinner in 1877.[4][5] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, also known as a Pinner salt.[6] In this specific case, chloroacetonitrile reacts with ethanol in the presence of anhydrous hydrogen chloride.

A. Reaction Mechanism

The success of the Pinner reaction is fundamentally dependent on the activation of the nitrile by a strong acid, which dramatically increases the electrophilicity of the nitrile carbon. The mechanism proceeds through several distinct steps:[7][8]

- **Protonation of the Nitrile:** The reaction is initiated by the protonation of the nitrogen atom of chloroacetonitrile by hydrogen chloride (HCl). This step is critical as it transforms the linear nitrile into a highly activated, electrophilic nitrilium cation.[7][9]
- **Nucleophilic Attack by Alcohol:** The lone pair of electrons on the oxygen atom of ethanol acts as a nucleophile, attacking the electrophilic carbon of the nitrilium cation.[8]
- **Proton Transfer & Salt Formation:** A subsequent proton transfer results in the formation of the final product, the thermodynamically stable ethyl 2-chloroacetimidate hydrochloride salt. [7] This crystalline solid is often referred to as a "Pinner salt."



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Caption: Logical workflow for the synthesis of **ethyl chloroacetimidate HCl**.

C. Step-by-Step Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for the Pinner reaction. [10][11]

- Preparation: Assemble a two-necked, flame-dried, round-bottomed flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the eventual liquid, and a drying tube or gas outlet leading to a scrubber (e.g., a sodium hydroxide solution).
- Charging Reactants: To the flask, add chloroacetonitrile (1.0 eq) and anhydrous ethanol (1.0-1.2 eq). Anhydrous diethyl ether can be used as a solvent if desired.
- Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath. Maintaining this temperature is critical. [10]4. HCl Addition: Slowly bubble dry hydrogen chloride gas through the solution. Monitor the reaction progress; precipitation of the white, crystalline Pinner salt should occur. The introduction of HCl is typically continued for several hours (e.g., 5 hours). [10]5. Reaction: After the HCl addition is complete, seal the flask and allow it to stir at low temperature (or store in a refrigerator at ~0 °C) for 12-24 hours to ensure complete crystallization. [10][11]6. Isolation: Collect the precipitated solid by filtration under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to atmospheric moisture.
- Washing & Drying: Wash the collected crystals with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield ethyl 2-chloroacetimidate hydrochloride as a white solid. [10]

II. Physicochemical and Handling Properties

Ethyl 2-chloroacetimidate hydrochloride is a white solid that requires specific storage conditions due to its reactivity.

Property	Value	Source(s)
Chemical Name	Ethyl 2-chloroacetimidate hydrochloride	[12]
CAS Number	36743-66-5	[13]
Molecular Formula	C ₄ H ₉ Cl ₂ NO (or C ₄ H ₈ CINO·HCl)	[12]
Molecular Weight	158.03 g/mol	[12]
Appearance	White Solid	
Melting Point	89 °C	[13]
Purity	Typically ≥95%	[12]
Storage	0-5 °C, under inert atmosphere, in a freezer	[13]
Free Base CAS	37622-36-9	[1]
Free Base Formula	C ₄ H ₈ CINO	[1]

| Free Base Mol. Wt. | 121.56 g/mol | [1]

Handling and Safety: Both the starting materials and the product require careful handling.

- Chloroacetonitrile: Very toxic by ingestion, inhalation, and skin absorption. It is also a lachrymator. [14]* Hydrogen Chloride: A corrosive gas that can cause severe respiratory and skin burns.
- **Ethyl Chloroacetimidate Hydrochloride**: While specific toxicity data is limited, it should be treated as an irritant to the skin, eyes, and respiratory system. [12] Given its precursors and its reactivity, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

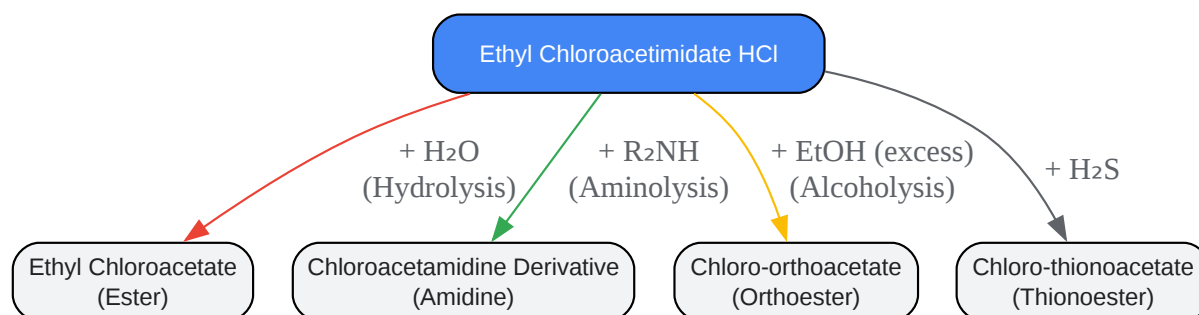
III. Reactivity and Synthetic Applications

The power of **ethyl chloroacetimidate** lies in the predictable reactivity of the Pinner salt intermediate with a range of nucleophiles. [5][15] This allows for the facile conversion of a nitrile

into more complex functional groups and heterocyclic systems.

A. Key Transformations

- **Hydrolysis to Esters:** In the presence of water, particularly under acidic conditions, the imidate salt readily hydrolyzes to form the corresponding ester, ethyl chloroacetate. [5][16][17] While often an undesirable side reaction during synthesis, this pathway can be exploited if the ester is the target molecule. [9]2. **Aminolysis to Amidines:** The reaction of the Pinner salt with ammonia or primary/secondary amines is a highly efficient and common method for synthesizing amidines. [5][15] This transformation is a cornerstone of its utility, as amidines are prevalent in medicinal chemistry. [10][18]3. **Alcoholysis to Orthoesters:** Treatment with excess alcohol leads to the formation of an orthoester. [5][19]4. **Reaction with Hydrogen Sulfide:** This reaction pathway yields thionoesters. [5]



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Caption: Primary reaction pathways of **ethyl chloroacetimidate** hydrochloride.

B. Applications in Drug Development and Heterocyclic Synthesis

The chloro-substituent is a privileged feature in medicinal chemistry, often enhancing potency and modulating pharmacokinetic properties. [20][21] **Ethyl chloroacetimidate** provides a direct route to incorporate a chloroacetyl moiety, which can then be used to construct more complex molecular architectures.

- **Synthesis of Chloro-Substituted Imidazoles:** The imidate can be reacted with aminomalononitrile or other precursors to form chloro-substituted aminomidazoles, which are

key intermediates for various therapeutic agents, including antifungal drugs. [2][22]* Building Block for Diverse Heterocycles: The bifunctional nature of **ethyl chloroacetimidate** makes it a valuable reagent for constructing thiazoles, oxazoles, and other heterocycles through condensation reactions with appropriate nucleophiles. [3]* Precursor for Active Pharmaceutical Ingredients (APIs): The chloroacetyl group serves as a reactive handle for further synthetic manipulations, such as nucleophilic substitution reactions, allowing for the diversification of lead compounds in drug discovery programs. [3][23]

IV. Conclusion

Ethyl chloroacetimidate is a powerful and versatile synthetic intermediate whose value is unlocked through a comprehensive understanding of its synthesis and reactivity. The Pinner reaction remains the most effective method for its preparation, but its success is critically dependent on maintaining anhydrous conditions and low temperatures to prevent hydrolysis and decomposition. As a stable, crystalline hydrochloride salt, it serves as an excellent precursor to amidines and a key building block for a multitude of nitrogen-containing heterocycles. For researchers in organic synthesis and drug development, mastering the use of this reagent provides a reliable and efficient pathway to complex molecules of high pharmaceutical relevance.

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